Cas no 86123-95-7 ((2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid)

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid structure
86123-95-7 structure
اسم المنتج:(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid
كاس عدد:86123-95-7
وسط:C9H17NO5
ميغاواط:219.234983205795
MDL:MFCD08063987
CID:60951
PubChem ID:27281801

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Boc-O-Methyl-D-serine
    • (R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid
    • (2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • Boc-D-Ser(Me)-OH
    • D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl- (9CI)
    • Boc-O-methyl-D-Ser
    • N-Boc-O-methyl-D-serine
    • D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-
    • (R)-2-(tert-Butoxycarbonylamino)-3-methoxypropionic acid
    • N-(tert-butoxycarbonyl)-O-methyl-D-serine
    • (R)-2-(tert-butoxycarbonylamino)-3-methoxypropanoic acid
    • (2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic
    • (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid
    • N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-D-serine (ACI)
    • (2R)-2-(tert-Butoxycarbonylamino)-3-methoxypropanoic acid
    • (2R)-2-[[(tert-Butoxy)carbonyl]amino]-3-methoxypropanoic acid
    • N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-D-serine
    • 86123-95-7
    • AC-25780
    • AKOS016843022
    • SW2VTV4J73
    • DTXSID70650672
    • (2R)-2-[(tert-butoxycarbonyl)amino]-3-methoxypropanoic acid
    • (R)-2-TERT-BUTOXYCARBONYLAMINO-3-METHOXY-PROPIONIC ACID
    • RFGMSGRWQUMJIR-ZCFIWIBFSA-N
    • BCP04715
    • DS-11383
    • CS-D0906
    • EN300-648559
    • MFCD08063987
    • Q-102739
    • SCHEMBL527131
    • MDL: MFCD08063987
    • نواة داخلي: 1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1
    • مفتاح Inchi: RFGMSGRWQUMJIR-ZCFIWIBFSA-N
    • ابتسامات: [C@H](C(=O)O)(COC)NC(=O)OC(C)(C)C

حساب السمة

  • نوعية دقيقة: 219.11100
  • النظائر كتلة واحدة: 219.111
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 2
  • عدد مستقبلات الهيدروجين بوند: 5
  • عدد الذرات الثقيلة: 15
  • تدوير ملزمة العد: 6
  • تعقيدات: 233
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 1
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 84.9
  • إكسلوغ 3: 0.4

الخصائص التجريبية

  • اللون / الشكل: Pale-yellow to Yellow-brown Liquid
  • كثيف: 1.149
  • نقطة الغليان: 355.8°C at 760 mmHg
  • نقطة الوميض: 169 °C
  • انكسار: 1.46
  • بسا: 84.86000
  • لوغب: 1.00160

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid أمن المعلومات

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid بيانات الجمارك

  • رمز النظام المنسق:2924199090
  • بيانات الجمارك:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Ambeed
A122750-5g
(R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid
86123-95-7 97%
5g
$20.0 2025-02-26
Ambeed
A122750-10g
(R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid
86123-95-7 97%
10g
$38.0 2025-02-26
eNovation Chemicals LLC
Y1289354-1kg
(R)-N-Boc-2-aMino-3-Methoxypropionic acid
86123-95-7 95%
1kg
$3400 2024-06-05
abcr
AB283893-100 g
(R)-2-tert-Butoxycarbonylamino-3-methoxy-propionic acid, 97% (Boc-D-Ser(Me)-OH); .
86123-95-7 97%
100g
€624.20 2023-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R27120-250mg
(R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid
86123-95-7
250mg
¥36.0 2021-09-04
abcr
AB283893-5 g
(R)-2-tert-Butoxycarbonylamino-3-methoxy-propionic acid, 97% (Boc-D-Ser(Me)-OH); .
86123-95-7 97%
5g
€116.20 2023-04-26
Apollo Scientific
OR52578-10g
Boc-O-Methyl-D-serine
86123-95-7 97%
10g
£64.00 2023-09-01
Enamine
EN300-648559-2.5g
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid
86123-95-7 95%
2.5g
$1701.0 2023-03-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R27120-5g
(R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid
86123-95-7
5g
¥216.0 2021-09-04
TRC
B667905-50mg
Boc-O-methyl-D-serine
86123-95-7
50mg
60.00 2021-08-16

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ;  36 h, 60 psi, rt
2.1 Reagents: Sodium hypochlorite ,  Sodium chlorite Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  1 h, pH 6.7, 35 °C; 6 h, 35 °C; 35 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, rt
2.3 Reagents: Sodium sulfite Solvents: Water ;  < 20 °C; 30 min, rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
المراجع
First asymmetric synthesis of the antiepileptic drug Lacosamide (Vimpat) based on a hydrolytic kinetic resolution strategy
Muthukrishnan, M.; et al, Tetrahedron: Asymmetry, 2011, 22(12), 1353-1357

طريقة الإنتاج 2

رد فعل الشرط
1.1 Catalysts: Tetrabutylammonium bromide Solvents: Toluene ;  0 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 0 - 10 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  12 h, -5 - 5 °C
1.4 Reagents: Citric acid Solvents: Water ;  < pH 3.5
المراجع
Concise Synthesis of Lacosamide with High Chiral Purity
Chen, Meng-Di ; et al, ACS Omega, 2019, 4(4), 6546-6550

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  rt
1.2 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  rt
المراجع
Preparation and biological evaluation of key fragments and open analogs of scleritodermin A
Sellanes, Diver; et al, Tetrahedron, 2010, 66(29), 5384-5395

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Sodium hypochlorite ,  Sodium chlorite Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  1 h, pH 6.7, 35 °C; 6 h, 35 °C; 35 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, rt
1.3 Reagents: Sodium sulfite Solvents: Water ;  < 20 °C; 30 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
المراجع
First asymmetric synthesis of the antiepileptic drug Lacosamide (Vimpat) based on a hydrolytic kinetic resolution strategy
Muthukrishnan, M.; et al, Tetrahedron: Asymmetry, 2011, 22(12), 1353-1357

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: 4-Methylmorpholine Solvents: 1,4-Dioxane ,  Water ;  2 h, 25 - 30 °C
2.1 Reagents: Sodium hydroxide Solvents: Toluene ;  0 - 10 °C; 2 h, 5 - 10 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3.5 - 4
المراجع
Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide
Eadara, Kalyana Chakravarthi; et al, Pharma Chemica, 2016, 8(16), 98-104

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 30 min, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Methanol ;  5 h, rt
3.1 Reagents: Sodium hypochlorite ,  Sodium chlorite ,  Monopotassium phosphate Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  3 h, rt
المراجع
Chiral pool approach for the synthesis of functionalized amino acids: synthesis of antiepileptic drug (R)-lacosamide
Aratikatla, Eswar K.; et al, Tetrahedron Letters, 2015, 56(42), 5802-5803

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Sodium hypochlorite ,  Sodium chlorite ,  Monopotassium phosphate Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  3 h, rt
المراجع
Chiral pool approach for the synthesis of functionalized amino acids: synthesis of antiepileptic drug (R)-lacosamide
Aratikatla, Eswar K.; et al, Tetrahedron Letters, 2015, 56(42), 5802-5803

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Methanol ;  5 h, rt
2.1 Reagents: Sodium hypochlorite ,  Sodium chlorite ,  Monopotassium phosphate Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  3 h, rt
المراجع
Chiral pool approach for the synthesis of functionalized amino acids: synthesis of antiepileptic drug (R)-lacosamide
Aratikatla, Eswar K.; et al, Tetrahedron Letters, 2015, 56(42), 5802-5803

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ,  Water ;  30 min, 0 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  20 h, -5 - 5 °C
المراجع
Improved Synthesis and Impurity Identification of (R)-Lacosamide
Yang, Anjiang ; et al, Organic Process Research & Development, 2019, 23(5), 818-824

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Toluene ;  15 min, 0 °C
1.2 Reagents: Diphenylphosphoryl azide ;  10 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ;  36 h, 60 psi, rt
3.1 Reagents: Sodium hypochlorite ,  Sodium chlorite Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  1 h, pH 6.7, 35 °C; 6 h, 35 °C; 35 °C → rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, rt
3.3 Reagents: Sodium sulfite Solvents: Water ;  < 20 °C; 30 min, rt
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
المراجع
First asymmetric synthesis of the antiepileptic drug Lacosamide (Vimpat) based on a hydrolytic kinetic resolution strategy
Muthukrishnan, M.; et al, Tetrahedron: Asymmetry, 2011, 22(12), 1353-1357

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid Raw materials

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid Preparation Products

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid الوثائق ذات الصلة

مقالات موصى بها

الموردين الموصى بهم
Suzhou Senfeida Chemical Co., Ltd
(CAS:86123-95-7)Boc-o-methyl-D-serine
sfd13113
نقاء:99.9%
كمية:200kg
الأسعار ($):استفسار
Amadis Chemical Company Limited
(CAS:86123-95-7)(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid
A841566
نقاء:99%/99%
كمية:100g/500g
الأسعار ($):203.0/712.0